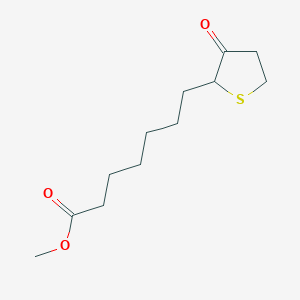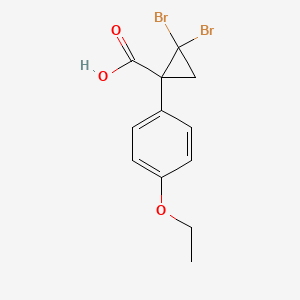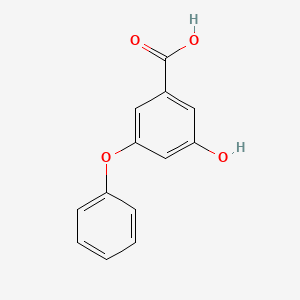
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide is a chemical compound with the molecular formula C18H21N·HBr. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a dihydroacenaphthylene moiety attached to a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide involves several steps. One common method includes the reaction of 1,2-dihydroacenaphthylene with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acenaphthylene ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. These reactions often require specific catalysts and conditions.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dihydroacenaphthylen-5-ylmethyl)piperidine;hydrob
Eigenschaften
CAS-Nummer |
63279-66-3 |
|---|---|
Molekularformel |
C18H22BrN |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
1-(1,2-dihydroacenaphthylen-5-ylmethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C18H21N.BrH/c1-2-11-19(12-3-1)13-16-10-9-15-8-7-14-5-4-6-17(16)18(14)15;/h4-6,9-10H,1-3,7-8,11-13H2;1H |
InChI-Schlüssel |
CMYLANQGVVHKMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC=C3CCC4=C3C2=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)







![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
